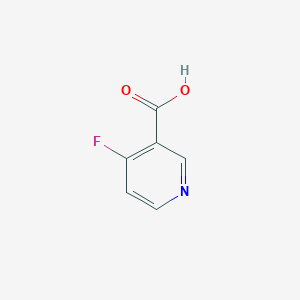

4-Fluoronicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluoropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO2/c7-5-1-2-8-3-4(5)6(9)10/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBIVUIKWHBNGFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376590 | |

| Record name | 4-fluoronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152126-33-5 | |

| Record name | 4-Fluoro-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152126-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-fluoronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Fluoronicotinic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of 4-Fluoronicotinic acid, a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug development. This document summarizes key quantitative data, outlines relevant experimental considerations, and presents logical workflows for its application.

Core Chemical and Structural Data

This compound, with the CAS number 152126-33-5, is a pyridine carboxylic acid featuring a fluorine atom at the 4-position.[1] This substitution imparts unique electronic properties that are of considerable interest in the design of novel therapeutic agents.

Structural Identifiers

The definitive structural identifiers for this compound are provided in the table below, facilitating its unambiguous identification in chemical databases and literature.

| Identifier | Value |

| IUPAC Name | 4-fluoropyridine-3-carboxylic acid[2] |

| CAS Number | 152126-33-5[1] |

| Molecular Formula | C₆H₄FNO₂[1] |

| SMILES | C1=CN=CC(=C1F)C(=O)O[2] |

| InChI | InChI=1S/C6H4FNO2/c7-5-1-2-8-3-4(5)6(9)10/h1-3H,(H,9,10)[2] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in both chemical reactions and biological systems. While experimentally determined data for some properties are limited, predicted values from reliable sources offer valuable insights.

| Property | Value | Source |

| Molecular Weight | 141.1 g/mol | [1] |

| Boiling Point | 284.9±20.0 °C | Predicted |

| Density | 1.419±0.06 g/cm³ | Predicted |

| pKa | 1.27±0.10 | Predicted |

It is important to note that the properties of fluoronicotinic acid isomers can vary. For instance, 5-Fluoronicotinic acid has a reported melting point of 193-198°C and is soluble in methanol.[3] 6-Fluoronicotinic acid has a melting point of 144-148 °C.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and analysis of this compound in a research and development setting.

Synthesis of a this compound Derivative

Reaction: Methyl 3-nitropyridine-4-carboxylate is reacted with cesium fluoride (CsF) in dry dimethyl sulfoxide (DMSO) under a nitrogen atmosphere. The reaction mixture is heated to 120 °C for 90 minutes.[4]

Work-up: After completion, distilled water is added, and the product is extracted with ethyl acetate. The crude product is then purified by flash chromatography.[4]

This methodology highlights a potential synthetic route towards 4-fluorinated pyridine compounds.

Analytical Methods

The characterization and purity assessment of this compound would typically involve standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC): A general approach for the analysis of organic acids, including nicotinic acid derivatives, involves reversed-phase HPLC with UV detection.[5][6] A C18 column is commonly employed with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol. The pH of the mobile phase is a critical parameter for achieving good peak shape and retention for acidic compounds. Detection is typically performed at a wavelength where the pyridine ring and carboxylic acid chromophores absorb, usually in the range of 210-280 nm. For halogenated carboxylic acids, derivatization can be used to enhance detection.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of this compound. The ¹H NMR spectrum would show characteristic signals for the protons on the pyridine ring, with their chemical shifts and coupling constants influenced by the electron-withdrawing effects of the fluorine and carboxylic acid groups. ¹⁹F NMR would provide a distinct signal for the fluorine atom, and its coupling to adjacent protons would further confirm the structure. While specific spectral data for this compound is not provided in the search results, data for related fluorinated aromatic acids are available and can serve as a reference.[8][9][10]

Applications in Drug Discovery and Development

Fluorinated organic molecules play a crucial role in modern medicinal chemistry due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered acidity.[11] Fluoronicotinic acids, including its isomers, are valuable building blocks in the synthesis of pharmaceutically active compounds.[3][12]

The general workflow for utilizing a compound like this compound in a drug discovery program is outlined below.

Caption: Drug discovery workflow utilizing this compound.

This diagram illustrates the progression from a starting chemical building block, through synthesis and screening, to the identification and optimization of a potential drug candidate. The unique properties of the 4-fluoro substituent can be exploited during the lead optimization phase to fine-tune the pharmacological profile of the molecule.

The following diagram illustrates a typical experimental workflow for the quality control analysis of a synthesized batch of this compound.

Caption: Quality control workflow for this compound.

This workflow ensures that the synthesized material meets the required standards of purity and structural integrity before being used in further research or development activities.

References

- 1. This compound | 152126-33-5 [m.chemicalbook.com]

- 2. PubChemLite - 4-fluoropyridine-3-carboxylic acid (C6H4FNO2) [pubchemlite.lcsb.uni.lu]

- 3. healthchems.lookchem.com [healthchems.lookchem.com]

- 4. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. shimadzu.com [shimadzu.com]

- 6. mdpi.com [mdpi.com]

- 7. CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine - Google Patents [patents.google.com]

- 8. 4-FLUOROCINNAMIC ACID(14290-86-9) 1H NMR [m.chemicalbook.com]

- 9. 6-Fluoronicotinic acid(403-45-2) 1H NMR [m.chemicalbook.com]

- 10. 4-Fluorophenylacetic acid(405-50-5) 1H NMR spectrum [chemicalbook.com]

- 11. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Synthesis of 4-Fluoronicotinic Acid from Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways for 4-fluoronicotinic acid, a valuable building block in the development of novel pharmaceuticals and agrochemicals. The document outlines key methodologies, presents quantitative data for reaction parameters, and includes detailed experimental protocols for the most viable synthetic routes. Visual diagrams generated using Graphviz are provided to illustrate the reaction pathways.

Introduction

This compound is a fluorinated derivative of nicotinic acid (Vitamin B3). The introduction of a fluorine atom at the 4-position of the pyridine ring can significantly alter the molecule's physicochemical properties, such as its acidity, lipophilicity, and metabolic stability. These modifications are highly sought after in medicinal chemistry to enhance the efficacy and pharmacokinetic profiles of drug candidates. This guide focuses on the two most prominent and practical synthetic routes for obtaining this compound: the Balz-Schiemann reaction starting from 4-aminonicotinic acid and the halogen exchange (Halex) reaction from 4-chloronicotinic acid.

Synthesis Pathway 1: Balz-Schiemann Reaction from 4-Aminonicotinic Acid

The Balz-Schiemann reaction is a well-established method for the synthesis of aryl fluorides from primary aromatic amines via a diazonium tetrafluoroborate intermediate. This approach is a viable route to this compound, starting from the readily available precursor, 4-aminonicotinic acid.

The overall transformation involves two key steps:

-

Diazotization: The amino group of 4-aminonicotinic acid is converted into a diazonium salt using nitrous acid, typically generated in situ from sodium nitrite and a strong acid. In the context of the Balz-Schiemann reaction, fluoroboric acid (HBF₄) is commonly used, which also provides the tetrafluoroborate counterion.

-

Thermal Decomposition: The resulting diazonium tetrafluoroborate salt is then heated, leading to the release of nitrogen gas and boron trifluoride, and the formation of the desired this compound.

Quantitative Data

| Parameter | Value/Condition | Reference |

| Starting Material | 4-Aminonicotinic Acid | N/A |

| Reagents | Sodium Nitrite (NaNO₂), 42% aq. Fluoroboric Acid (HBF₄) | |

| Reaction Temperature | Diazotization: 5-10 °C; Decomposition: 30-50 °C | |

| Solvent | Water | |

| Typical Yield | ~20% (for analogous 4-fluoropyridine synthesis) |

Detailed Experimental Protocol

This protocol is adapted from the synthesis of 4-fluoropyridine via a Balz-Schiemann reaction and may require optimization for 4-aminonicotinic acid.

Materials:

-

4-Aminonicotinic acid

-

42% aqueous solution of Fluoroboric Acid (HBF₄)

-

Sodium Nitrite (NaNO₂)

-

Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Preparation of the Diazonium Salt:

-

In a two-necked round-bottom flask equipped with a thermometer and a magnetic stirrer, dissolve 4-aminonicotinic acid in a 42% aqueous solution of HBF₄. Gentle heating (to approx. 40 °C) may be required to achieve complete dissolution.

-

Cool the solution to 5-7 °C in an ice-water bath. Fine crystals of the corresponding ammonium tetrafluoroborate salt may precipitate.

-

Slowly add a solution of sodium nitrite in water to the stirred suspension. Maintain the reaction temperature between 5-10 °C throughout the addition. The addition rate may need to be slower in the latter half as the exothermic decomposition of the diazonium salt can increase.

-

After the addition is complete, continue to stir the reaction mixture for an additional 30 minutes at 5-10 °C.

-

Allow the mixture to warm to room temperature (approximately 25 °C).

-

-

Decomposition and Work-up:

-

Slowly add the reaction mixture to a stirred aqueous solution of sodium bicarbonate to neutralize the excess acid. Be cautious as gas evolution will occur.

-

Extract the aqueous solution with dichloromethane. The formation of gummy precipitates may occur, which can be separated by decantation and filtration before extraction.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

The solvent can be removed under reduced pressure to yield the crude this compound.

-

-

Purification:

-

Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.

-

Synthesis Pathway 2: Halogen Exchange (Halex) Reaction from 4-Chloronicotinic Acid

The halogen exchange reaction, often a variation of the Finkelstein reaction, is a powerful method for introducing fluorine into aromatic systems. In this pathway, the chlorine atom of 4-chloronicotinic acid is displaced by a fluoride ion from a fluoride salt, most commonly potassium fluoride (KF).

This reaction is typically carried out in a high-boiling polar aprotic solvent to facilitate the dissolution of the fluoride salt and to achieve the necessary reaction temperatures. The efficiency of the reaction can often be enhanced by the use of a phase-transfer catalyst.

Quantitative Data

| Parameter | Value/Condition | Reference |

| Starting Material | 4-Chloronicotinic Acid | N/A |

| Fluorinating Agent | Potassium Fluoride (KF) | |

| Solvent | Polar aprotic solvents (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)) | |

| Reaction Temperature | Elevated temperatures are typically required. | |

| Catalyst | Phase-transfer catalysts (e.g., crown ethers, quaternary ammonium salts) may be beneficial. | N/A |

| Typical Yield | Can be high, but is substrate and condition dependent. | N/A |

Detailed Experimental Protocol

This is a general procedure for a Halex reaction and will require optimization for the specific substrate.

Materials:

-

4-Chloronicotinic acid

-

Anhydrous Potassium Fluoride (spray-dried for best results)

-

High-boiling polar aprotic solvent (e.g., DMSO or DMF)

-

Phase-transfer catalyst (optional)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

Reaction Setup:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloronicotinic acid, anhydrous potassium fluoride (typically a molar excess), and the chosen solvent.

-

If a phase-transfer catalyst is used, it should be added at this stage.

-

Heat the reaction mixture to the desired temperature (e.g., 120-180 °C) and stir vigorously.

-

-

Reaction Monitoring and Work-up:

-

Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and acidify with hydrochloric acid to precipitate the product.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification:

-

After filtration, the solvent is removed under reduced pressure.

-

The crude this compound can be purified by recrystallization or column chromatography.

-

Conclusion

Both the Balz-Schiemann and the halogen exchange reactions offer viable pathways to this compound. The choice of method will depend on the availability of starting materials, the desired scale of the reaction, and safety considerations. The Balz-Schiemann reaction, while potentially lower-yielding, utilizes a common and often inexpensive starting material. The halogen exchange reaction may offer higher yields but requires a chlorinated precursor and careful control of reaction conditions at elevated temperatures. For both pathways, optimization of the reaction conditions is crucial to maximize the yield and purity of the final product. This guide provides a solid foundation for researchers to develop and implement the synthesis of this important fluorinated building block.

A Technical Guide to the Solubility and Stability of 4-Fluoronicotinic Acid in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and recommended methodologies for assessing the solubility and stability of 4-Fluoronicotinic acid. Due to the limited publicly available quantitative data for this specific compound, this guide incorporates data from structurally analogous compounds, such as nicotinic acid, to provide valuable estimations. Furthermore, detailed experimental protocols for determining solubility and stability are presented to enable researchers to generate precise data for their specific applications.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in various solvent systems.

| Property | Value | Source |

| Molecular Formula | C₆H₄FNO₂ | --INVALID-LINK-- |

| Molecular Weight | 141.1 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white solid | --INVALID-LINK-- |

| Melting Point | Not available | |

| Boiling Point (Predicted) | 284.9 ± 20.0 °C | --INVALID-LINK-- |

| Density (Predicted) | 1.419 ± 0.06 g/cm³ | --INVALID-LINK-- |

| pKa (Predicted) | 1.27 ± 0.10 | --INVALID-LINK-- |

Solubility Profile

The solubility of these compounds is influenced by the polarity of the solvent and the potential for hydrogen bonding. Generally, pyridinecarboxylic acids exhibit higher solubility in polar solvents.

Table 2: Solubility of Nicotinic Acid in Various Solvents at 298.2 K (25 °C)

| Solvent | Molar Solubility (mol/dm³) | Reference |

| Water | 0.13 | |

| Methanol | 0.28 | |

| Ethanol | 0.06 | |

| 1-Butanol | 0.03 | |

| 1-Pentanol | 0.02 | |

| 1-Hexanol | 0.01 | |

| 2-Butanol | 0.04 | |

| Propanone (Acetone) | 0.02 | |

| Tetrahydrofuran | 0.03 |

Based on this data, it is anticipated that this compound will exhibit moderate solubility in water and alcohols, and lower solubility in less polar organic solvents. The fluorine substituent, being electron-withdrawing, may slightly alter the acidity and polarity of the molecule, potentially affecting its solubility compared to nicotinic acid.

Experimental Protocol for Solubility Determination (Gravimetric Method)

A standard and reliable method for determining the solubility of a compound is the gravimetric method.

Caption: Workflow for gravimetric solubility determination.

Stability Profile

General Principles of Forced Degradation Studies

Forced degradation studies involve subjecting the compound to conditions more severe than those it would experience during storage. The goal is to induce degradation to a level of 5-20%, which allows for the identification of degradation products without completely destroying the parent molecule.

Table 3: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Typical Reagents and Conditions |

| Acid Hydrolysis | 0.1 M - 1 M HCl or H₂SO₄ at room temperature or elevated temperature (e.g., 60°C) |

| Base Hydrolysis | 0.1 M - 1 M NaOH or KOH at room temperature or elevated temperature (e.g., 60°C) |

| Oxidation | 3% - 30% H₂O₂ at room temperature |

| Thermal Degradation | Dry heat (e.g., 80°C) or in solution at elevated temperatures |

| Photodegradation | Exposure to UV and visible light (ICH Q1B guidelines) |

Experimental Protocol for a Forced Degradation Study

A general workflow for conducting a forced degradation study and analyzing the resulting samples is outlined below. The primary analytical technique for separating and quantifying the parent compound and its degradation products is typically High-Performance Liquid Chromatography (HPLC).

Caption: Workflow for a forced degradation study.

Conclusion

While direct experimental data on the solubility and stability of this compound is limited, this guide provides a framework for researchers to understand its likely behavior and to design experiments to generate the necessary data. By leveraging information from structurally similar compounds and employing standardized methodologies for solubility and stability testing, scientists and drug development professionals can effectively characterize this compound for their specific research and development needs. The provided experimental protocols and workflows serve as a starting point for establishing robust and reliable data for this compound.

4-Fluoronicotinic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise summary of the fundamental properties of 4-Fluoronicotinic acid, a fluorinated derivative of nicotinic acid (Vitamin B3). While in-depth experimental data and biological pathway information for the 4-fluoro isomer are limited in publicly accessible literature, this document serves to consolidate the available information and provide context based on related, more extensively studied isomers.

Core Physicochemical Data

The essential chemical identifiers and properties of this compound are summarized below.

| Property | Value | Citation(s) |

| CAS Number | 152126-33-5 | |

| Molecular Formula | C₆H₄FNO₂ | |

| Molecular Weight | 141.1 g/mol |

Synthesis and Experimental Protocols

Due to the lack of published research on the specific applications and biological activity of this compound, detailed experimental protocols involving this compound are not available at this time.

Applications in Research and Drug Development

While specific applications for this compound are not well-documented, the broader class of fluorinated nicotinic acids has garnered significant interest in medicinal chemistry and drug discovery. The introduction of a fluorine atom can modulate the physicochemical properties of a molecule, such as its acidity, lipophilicity, and metabolic stability. These modifications can lead to improved pharmacokinetic profiles and enhanced biological activity.

The isomers 5-Fluoronicotinic acid and 6-Fluoronicotinic acid serve as important building blocks in the synthesis of pharmaceuticals and agrochemicals. For example, 5-Fluoronicotinic acid is utilized in the development of novel therapeutic agents, particularly for neurological disorders and cancer.

One of the most prominent applications of fluorinated nicotinic acids is in the field of Positron Emission Tomography (PET) imaging. The radioisotope Fluorine-18 (¹⁸F) is often incorporated into biomolecules to create imaging agents. Specifically, derivatives of 6-Fluoronicotinic acid, such as 6-[¹⁸F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([¹⁸F]F-Py-TFP), are used as prosthetic groups for the efficient labeling of peptides and other biomolecules. These labeled molecules can then be used to visualize and study biological processes and diseases, such as the expression of integrin αvβ3 in tumors or fatty acid binding protein 3. An automated synthesis method for a ¹⁸F-labeled CXCR4 ligand using a derivative of 6-fluoronicotinic acid has also been developed.

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological targets or the signaling pathways modulated by this compound. The pharmacological effects of the parent compound, nicotinic acid, are well-established, primarily involving the reduction of blood triglycerides and LDL cholesterol, and the raising of HDL cholesterol. It exerts its effects through various mechanisms, including the inhibition of diacylglycerol O-acyltransferase 2 (DGAT2) and the modulation of apolipoprotein A1 levels. It is plausible that fluorinated analogs may exhibit altered or novel pharmacological activities, but further research is required to elucidate the specific biological role of the 4-fluoro isomer.

Conclusion

This compound remains a relatively uncharacterized compound within the family of fluorinated nicotinic acids. While its fundamental properties are known, a significant opportunity exists for further research to explore its synthesis, potential applications in drug discovery and molecular imaging, and its specific biological activities. The extensive research on its 5- and 6-fluoro isomers suggests that the 4-fluoro analog may also possess valuable properties for medicinal chemistry and chemical biology.

Logical Relationship: Fluorinated Nicotinic Acids in PET Imaging

The following diagram illustrates the general workflow for utilizing a fluorinated nicotinic acid derivative in the development of a PET imaging agent.

Caption: Workflow for developing PET tracers from fluorinated nicotinic acids.

The Ascending Profile of 4-Fluoronicotinic Acid and Its Derivatives in Drug Discovery: A Technical Overview

For Immediate Release

Shanghai, China – December 25, 2025 – The scientific community is witnessing a surge of interest in the biological activities of 4-Fluoronicotinic acid and its derivatives. These compounds are emerging as promising scaffolds in the development of novel therapeutics, demonstrating a broad spectrum of pharmacological effects, including enzyme inhibition, anticancer, and antimicrobial activities. This technical guide provides an in-depth analysis of the current research, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

Unveiling the Therapeutic Potential: A Spectrum of Biological Activities

Derivatives of this compound have been synthesized and evaluated for a range of biological activities, revealing their potential to address various therapeutic needs. Organotin(IV) derivatives of the structurally related 4-fluorophenoxyacetic acid, for instance, have shown significant dose-dependent responses in several in vitro assays. These activities encompass enzyme inhibition, antioxidant effects, and anticancer and antimicrobial potential.[1]

Enzyme Inhibition

A notable characteristic of these derivatives is their potent enzyme inhibitory activity. Specifically, certain organotin(IV) complexes have demonstrated significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critically involved in neurodegenerative diseases. For example, one complex exhibited an IC50 value of 0.60 µg/mL against AChE, proving to be more potent than the standard drug galantamine (IC50 = 2.82 µg/mL).[1]

Anticancer Activity

The anticancer potential of 4-fluorophenoxyacetic acid derivatives has been evaluated against various cancer cell lines. The MTT assay, a standard colorimetric assay for assessing cell metabolic activity, has been employed to determine the cytotoxic effects of these compounds.[1] Organotin(IV) complexes have shown potent activity against the brain cancer cell line U87, with IC50 values as low as 12.54 ± 0.19 µg/mL.[1]

Antimicrobial Activity

In the realm of infectious diseases, derivatives of this compound have demonstrated promising antimicrobial properties. Hydrazone derivatives, in particular, have been a focus of investigation. Some N-(4-fluorobenzylidene)benzohydrazide derivatives have shown a wide spectrum of antibacterial activity.[2] Additionally, organotin(IV) complexes have exhibited higher activity than the standard drug Cefixime against Candida albicans and Pseudomonas aeruginosa.[1]

Quantitative Data Summary

To facilitate a comparative analysis of the biological activities of these compounds, the following tables summarize the available quantitative data.

Table 1: Enzyme Inhibition Data for 4-Fluorophenoxyacetic Acid Derivatives [1]

| Compound/Complex | Target Enzyme | IC50 (µg/mL) | Standard Drug | Standard Drug IC50 (µg/mL) |

| Complex 3 | Acetylcholinesterase (AChE) | 0.60 | Galantamine | 2.82 |

| Data represents selected potent derivatives |

Table 2: Anticancer Activity Data for 4-Fluorophenoxyacetic Acid Derivatives [1]

| Compound/Complex | Cancer Cell Line | IC50 (µg/mL) |

| Complex 4 | Malignant glioma U87 | 12.54 ± 0.19 |

| Complex 5 | Malignant glioma U87 | 16.44 ± 0.17 |

| 4-fluorophenoxyacetic acid (HL) | Malignant glioma U87 | 21.95 ± 0.09 |

Table 3: Antimicrobial Activity Data for this compound Hydrazone Derivatives [2]

| Compound | Bacterial Strain | MIC (µg/mL) |

| Hydrazide-hydrazone 8 | Gram-positive bacteria | 0.002–0.98 |

| Hydrazide-hydrazone 9 | Gram-positive bacteria | 0.002–0.98 |

| Hydrazide-hydrazone 10 | Gram-positive bacteria | 0.002–0.98 |

| MIC values represent a range for potent derivatives against various strains |

Key Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.

Acetylcholinesterase (AChE) Inhibition Assay

The AChE inhibitory activity is determined using a spectrophotometric method. The assay mixture typically contains a phosphate buffer (pH 8.0), a test compound at varying concentrations, and the enzyme acetylcholinesterase. The reaction is initiated by the addition of the substrate, acetylthiocholine iodide. The hydrolysis of the substrate produces thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, the absorbance of which is measured at 412 nm. The percentage of inhibition is calculated by comparing the rate of reaction of the sample with that of a control.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability. Cancer cells are seeded in 96-well plates and incubated with various concentrations of the test compounds for a specified period. Subsequently, the MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. These crystals are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (typically 570 nm). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[1]

Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method. Serial dilutions of the test compounds are prepared in a liquid growth medium in 96-well microtiter plates. A standardized inoculum of the test microorganism is then added to each well. The plates are incubated under appropriate conditions, and microbial growth is assessed by measuring the turbidity or by visual inspection. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the research process, the following diagrams have been generated using the DOT language.

Caption: Simplified GPR109A signaling pathway activated by a this compound derivative.

Caption: A typical drug discovery workflow for this compound derivatives.

Conclusion and Future Directions

This compound and its derivatives represent a versatile and promising class of compounds with a wide array of biological activities. The data presented herein underscores their potential as leads for the development of new drugs for neurodegenerative diseases, cancer, and microbial infections. Further research, including extensive structure-activity relationship (SAR) studies, in vivo efficacy and toxicity evaluations, and elucidation of detailed mechanisms of action, is warranted to fully realize the therapeutic potential of this chemical scaffold. The continued exploration of these compounds is expected to yield novel and effective therapeutic agents in the near future.

References

- 1. Synthesis, characterization, enzyme inhibition, antioxidant, anticancer and antimicrobial potential of organotin(IV) derivatives of 4-fluorophenoxyacetic acid - Arabian Journal of Chemistry [arabjchem.org]

- 2. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Mechanisms of 4-Fluoronicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoronicotinic acid, a fluorinated analog of nicotinic acid (Niacin, Vitamin B3), is a molecule of significant interest in biomedical research. Its structural similarity to nicotinic acid bestows upon it the ability to interact with key biological pathways, leading to a range of physiological effects. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound in biological systems. The primary modes of action elucidated are its role as an agonist for the G-protein coupled receptor 109A (GPR109A), also known as the high-affinity niacin receptor, and its potential as an inhibitor of nicotinamide adenine dinucleotide (NAD) biosynthesis in bacterial systems. This document details the signaling cascades initiated by GPR109A activation, the enzymatic steps of the bacterial NAD salvage pathway susceptible to inhibition, and provides comprehensive experimental protocols for investigating these mechanisms. Quantitative data for this compound and its close structural analogs are presented to offer a comparative perspective on its potency and efficacy.

GPR109A Agonism: A Primary Mechanism in Mammalian Systems

This compound is hypothesized to act as an agonist for the G-protein coupled receptor 109A (GPR109A or HCA₂). This receptor is well-established as the molecular target for the lipid-lowering effects of niacin.[1] Activation of GPR109A initiates a cascade of intracellular events with significant therapeutic implications, particularly in the context of dyslipidemia and inflammation.[1]

The GPR109A Signaling Pathway

Upon binding of an agonist such as this compound, GPR109A undergoes a conformational change, leading to the activation of its associated heterotrimeric G-protein of the Gi/o family.[2][3] This activation results in two primary downstream signaling branches:

-

Gαi-mediated Pathway: The activated Gαi subunit dissociates from the Gβγ dimer and inhibits the enzyme adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][3] Reduced cAMP levels, in turn, decrease the activity of protein kinase A (PKA), a key regulator of numerous cellular processes, including lipolysis in adipocytes.

-

β-Arrestin-mediated Pathway: Following agonist binding and G-protein activation, G-protein coupled receptor kinases (GRKs) phosphorylate the intracellular domains of GPR109A. This phosphorylation promotes the recruitment of β-arrestin proteins.[1][2] β-arrestin binding can lead to receptor desensitization and internalization, as well as initiate G-protein-independent signaling cascades, such as the activation of the mitogen-activated protein kinase (MAPK) pathway (e.g., ERK1/2).[3]

Quantitative Data on GPR109A Agonism

| Compound | Parameter | Value | Cell System/Assay |

| Nicotinic Acid | EC₅₀ | ~100 nM | GPR109A activation |

| Nicotinic Acid | Kᵢ | 245 ± 32 nM | [³H]nicotinate binding in CCD841 cells |

| β-hydroxybutyrate | EC₅₀ | 700-800 µM | GPR109A activation[4] |

| MK-6892 | EC₅₀ | 74 nM | Calcium mobilization assay[5] |

| Compound 5a (pyrazole derivative) | EC₅₀ | 45 nM | Calcium mobilization assay[5] |

Note: The above data for related compounds suggests that fluorination can potentially modulate the potency of nicotinic acid derivatives. Further experimental validation is required to determine the precise EC₅₀ of this compound.

Experimental Protocol: GPR109A Activation Assay (cAMP Measurement)

This protocol outlines a method to determine the agonistic activity of this compound on GPR109A by measuring changes in intracellular cAMP levels.

1.3.1. Materials

-

HEK293 cells stably expressing human GPR109A (or other suitable host cells)

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

This compound

-

Forskolin

-

3-isobutyl-1-methylxanthine (IBMX)

-

cAMP assay kit (e.g., LANCE Ultra cAMP Kit, PerkinElmer; or similar)

-

96-well or 384-well white opaque microplates

1.3.2. Experimental Workflow

1.3.3. Procedure

-

Cell Seeding: Seed GPR109A-expressing HEK293 cells into a white opaque 96-well or 384-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or aqueous buffer). Perform serial dilutions to create a range of concentrations for the dose-response curve.

-

Cell Treatment:

-

Wash the cells once with warm PBS.

-

Add stimulation buffer containing a phosphodiesterase inhibitor such as IBMX (e.g., 0.5 mM) to each well and incubate for 30 minutes at 37°C.

-

Add the prepared dilutions of this compound to the respective wells. Include a vehicle control.

-

-

Stimulation: Add a fixed concentration of forskolin (e.g., 10 µM) to all wells except for the negative control wells to stimulate adenylyl cyclase and increase basal cAMP levels. Incubate for 15-30 minutes at 37°C.

-

Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.

-

Data Analysis: Plot the measured signal (inversely proportional to cAMP levels in many competitive immunoassays) against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Inhibition of NAD Biosynthesis: A Mechanism in Bacterial Systems

In prokaryotic systems, this compound is proposed to exert its biological effects by interfering with the essential metabolic pathway of nicotinamide adenine dinucleotide (NAD) biosynthesis. As an analog of nicotinic acid, it can be mistakenly utilized by the enzymes of the NAD salvage pathway, leading to the formation of a non-functional or inhibitory NAD analog, or direct inhibition of a key enzyme in the pathway. This disruption of NAD metabolism can lead to bacterial growth inhibition.

The Bacterial NAD Salvage Pathway

Bacteria can synthesize NAD de novo from aspartate or tryptophan, or they can utilize precursors from the environment through salvage pathways. The Preiss-Handler pathway is a key salvage route that utilizes nicotinic acid.

-

Uptake: Nicotinic acid is transported into the bacterial cell.

-

Conversion to NaMN: Nicotinate phosphoribosyltransferase (NAPRT, encoded by the pncB gene) catalyzes the conversion of nicotinic acid to nicotinic acid mononucleotide (NaMN).

-

Conversion to NaAD: Nicotinate mononucleotide adenylyltransferase (NMNAT, encoded by the nadD gene) adenylates NaMN to form nicotinic acid adenine dinucleotide (NaAD).

-

Conversion to NAD: NAD synthetase (NADSYN, encoded by the nadE gene) amidates NaAD to produce the final product, NAD⁺.

This compound, due to its structural similarity to nicotinic acid, can potentially inhibit any of these enzymatic steps or be converted into a fraudulent "4-fluoro-NAD" analog, which may not be a functional cofactor for cellular dehydrogenases.

Quantitative Data on Antibacterial Activity

| Compound | Organism | MIC (µg/mL) |

| 5-Fluoronicotinic Acid | Streptococcus sp. | 0.05 |

| 5-Fluoronicotinic Acid | Staphylococcus aureus | >100 |

| 5-Fluoronicotinic Acid | Escherichia coli | 100 |

| 5-Fluoronicotinamide | Streptococcus sp. | 0.5 |

Note: The data above is for the closely related isomer, 5-fluoronicotinic acid. The antibacterial spectrum and potency of this compound may differ and require experimental determination.

Experimental Protocol: Bacterial Growth Inhibition Assay (MIC Determination)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain using the broth microdilution method.

2.3.1. Materials

-

Bacterial strain of interest (e.g., Escherichia coli, Staphylococcus aureus)

-

Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

-

This compound

-

Sterile 96-well microplates

-

Spectrophotometer or microplate reader

2.3.2. Experimental Workflow

2.3.3. Procedure

-

Prepare Inoculum: Inoculate a single colony of the test bacterium into broth and incubate until it reaches the logarithmic phase of growth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.

-

Prepare Compound Dilutions: Prepare a stock solution of this compound. Perform a two-fold serial dilution of the compound in the growth medium directly in the 96-well microplate.

-

Inoculate Plate: Add the standardized bacterial inoculum to each well of the microplate containing the serially diluted compound. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the microplate at 37°C for 18-24 hours.

-

Read Results: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader.

Conclusion

The biological activity of this compound appears to be multifaceted, with distinct mechanisms of action in mammalian and bacterial systems. In mammals, its primary role is likely as an agonist of the GPR109A receptor, initiating signaling cascades that can modulate lipid metabolism and inflammation. In bacteria, it holds potential as an antimicrobial agent by targeting the essential NAD biosynthesis pathway. The quantitative data for related compounds suggests that this compound is a potent molecule, though further experimental validation is crucial to precisely define its pharmacological profile. The detailed protocols provided in this guide offer a framework for researchers to investigate and further elucidate the intricate molecular interactions of this promising compound. Future research should focus on obtaining specific quantitative data for this compound and exploring its therapeutic potential in relevant disease models.

References

- 1. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and History of Fluorinated Nicotinic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into pharmacologically active molecules has become a pivotal strategy in modern medicinal chemistry. This guide provides an in-depth technical overview of the discovery, history, synthesis, and biological activity of fluorinated nicotinic acids. These compounds, as privileged structural motifs, have garnered significant attention for their potential to modulate key biological targets, including nicotinic acetylcholine receptors (nAChRs) and the hydroxycarboxylic acid receptor 2 (HCA2), also known as GPR109A. This document details the historical milestones in their synthesis, provides explicit experimental protocols for their preparation and biological evaluation, and presents their pharmacological data in a structured format. Furthermore, it visualizes the key signaling pathways associated with their biological targets.

Discovery and History

The exploration of fluorinated nicotinic acids is rooted in the broader history of organofluorine chemistry and the study of pyridine derivatives. The introduction of fluorine into the nicotinic acid scaffold has been a subject of interest for its potential to alter the physicochemical and pharmacological properties of the parent molecule.

Early Syntheses:

The mid-20th century marked the initial forays into the synthesis of fluorinated pyridines and their derivatives. Key pioneering work was conducted by researchers such as Hawkins, Roe, Minor, and VanderWerf.

-

5-Fluoronicotinic Acid: One of the earliest reports on the synthesis of a fluorinated nicotinic acid dates back to 1949 by G. F. Hawkins and Arthur Roe . Their work detailed the preparation of 5-fluoronicotinic acid and its corresponding amide.[1]

-

2- and 6-Fluoronicotinamides: In the same year, John T. Minor, G. F. Hawkins, Calvin A. VanderWerf, and Arthur Roe published their work on the synthesis of 2- and 6-fluoronicotinamides, direct precursors to 2-fluoronicotinic acid and 6-fluoronicotinic acid.[2]

These early syntheses often relied on multi-step processes and classical fluorination reactions like the Balz-Schiemann reaction , which involves the thermal decomposition of a diazonium tetrafluoroborate salt.[3][4][5] Another significant method that gained prominence is the Halex (halogen exchange) reaction , a nucleophilic aromatic substitution where a chloro or bromo substituent is displaced by fluoride, typically using an alkali metal fluoride at elevated temperatures.[6]

Pioneering Researchers:

The foundational work in the field of fluorinated pyridines, including nicotinic acids, can be attributed to several key scientists:

-

Günther Balz and Günther Schiemann: Their development of the Balz-Schiemann reaction in 1927 was a cornerstone for the introduction of fluorine into aromatic systems, including pyridines.[4]

-

G. F. Hawkins and Arthur Roe: Their publications in 1949 represent some of the first documented syntheses of specific fluorinated nicotinic acid derivatives.[1][2]

-

John T. Minor and Calvin A. VanderWerf: Collaborators with Hawkins and Roe, their contributions were crucial in the early synthesis of 2- and 6-fluoronicotinamides.[2]

-

Robert Neville Haszeldine: A prominent figure in fluorine chemistry, his extensive work on polyfluoroheteroaromatics, including pentafluoropyridine, significantly advanced the field.[7]

The development of these synthetic methods paved the way for the exploration of the biological activities of fluorinated nicotinic acids and their subsequent use as building blocks in drug discovery and as radiotracers in positron emission tomography (PET).[8]

Quantitative Data on Biological Activity

The introduction of fluorine can significantly impact the binding affinity and functional activity of nicotinic acid derivatives at their biological targets. Below is a summary of available quantitative data for fluorinated nicotinic acid analogs and related compounds.

| Compound/Analog | Target | Assay Type | Parameter | Value | Reference(s) |

| 6-Fluoronicotinic acid derivative (peptide conjugate) | Integrin αvβ3 | Radioligand Binding Assay | Ki | Low nM | [8] |

| 9-(2-Fluoropyridinyl)cytisine | α4β2 nAChR | Radioligand Binding Assay | Ki | 24 nM | [9] |

| 9-(2-Fluoropyridinyl)cytisine | α7 nAChR | Radioligand Binding Assay | Ki | 3462 nM | [9] |

| Acifran | GPR109A | cAMP Inhibition | EC50 | ~100 nM | [10] |

| Niacin (Nicotinic Acid) | GPR109A | GPR109A Activation | EC50 | ~100 nM | [11] |

| Niacin (Nicotinic Acid) | GPR109A | Nicotinate Binding | Kd | 245 ± 32 nM | [11] |

| β-hydroxybutyrate (β-HB) | GPR109A | GPR109A Activation | EC50 | 700-800 µM | [11] |

| Butyrate | GPR109A | GPR109A Activation | EC50 | ~1.6 mM | [11] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of key fluorinated nicotinic acids and for the biological assays used to characterize their activity.

Synthesis Protocols

Protocol 1: Synthesis of 6-Fluoronicotinic Acid via Oxidation [10][12]

This protocol describes the synthesis of 6-fluoronicotinic acid from 2-fluoro-5-methylpyridine using potassium permanganate as the oxidizing agent.

Materials:

-

2-Fluoro-5-methylpyridine

-

Potassium permanganate (KMnO₄)

-

Potassium hydroxide (KOH)

-

Concentrated hydrochloric acid (HCl)

-

Water (H₂O)

-

Dichloroethane

Procedure:

-

In a 500 mL three-necked flask equipped with a mechanical stirrer, add 11.1 g (0.1 mol) of 2-fluoro-5-methylpyridine and 250 mL of water.

-

Begin stirring and add 31.6 g (0.2 mol) of KMnO₄ and 5.6 g (0.1 mol) of KOH to the mixture.

-

Heat the reaction mixture to 95°C in an oil bath and maintain for 5 hours.

-

Filter the hot reaction mixture to remove the manganese dioxide precipitate and collect the filtrate.

-

Allow the filtrate to cool to room temperature.

-

Acidify the filtrate to a pH of 2-4 using concentrated hydrochloric acid, which will cause the product to precipitate.

-

Collect the solid product by filtration.

-

Extract the filtrate twice with dichloroethane.

-

Combine the collected solid with the residue from the evaporated organic extracts and dry to obtain 6-fluoronicotinic acid.

Protocol 2: Synthesis of 5-Fluoronicotinic Acid via Oxidation and Decarboxylation [2]

This protocol outlines a method for synthesizing 5-fluoronicotinic acid starting from 3-fluoroquinoline.

Materials:

-

3-Fluoroquinoline

-

Hydrogen peroxide (H₂O₂)

-

Copper(II) acetate

-

Acetic acid

-

Sulfuric acid

-

Sodium hydroxide (NaOH)

Procedure:

-

Oxidation: Oxidize 3-fluoroquinoline to 5-fluoroquinolinic acid using an oxidizing agent that yields nascent oxygen, such as hydrogen peroxide in the presence of a copper salt (e.g., copper acetate) in an acetic acid solvent.

-

The 5-fluoroquinolinic acid can be isolated as its copper salt precipitate.

-

Convert the copper salt to the free acid by treatment with a strong acid like sulfuric acid.

-

Decarboxylation: Heat the isolated 5-fluoroquinolinic acid to approximately 150-220°C to induce decarboxylation, yielding 5-fluoronicotinic acid.

Biological Assay Protocols

Protocol 3: Radioligand Binding Assay for Nicotinic Acetylcholine Receptors (nAChRs) [13][14]

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for a specific nAChR subtype.

Materials:

-

Cell membranes expressing the nAChR subtype of interest (e.g., from stably transfected HEK293 cells).

-

Radioligand (e.g., [³H]Epibatidine or [³H]Cytisine) at a concentration near its Kd.

-

Non-specific binding competitor (e.g., 100 µM Nicotine).

-

Test compound (fluorinated nicotinic acid derivative) at various concentrations.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Wash Buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethylenimine.

-

Scintillation cocktail.

Procedure:

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Membrane preparation, radioligand, and assay buffer.

-

Non-specific Binding: Membrane preparation, radioligand, and non-specific binding competitor.

-

Competition Binding: Membrane preparation, radioligand, and varying concentrations of the test compound.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Protocol 4: GPR109A-Mediated cAMP Inhibition Assay [10][12]

This protocol measures the ability of a test compound to inhibit forskolin-stimulated cAMP production in cells expressing GPR109A.

Materials:

-

HEK293 cells stably expressing human GPR109A.

-

Forskolin (an adenylyl cyclase activator).

-

Test compound (fluorinated nicotinic acid derivative) at various concentrations.

-

cAMP detection kit (e.g., AlphaScreen or HTRF-based).

-

Cell culture medium and reagents.

Procedure:

-

Cell Seeding: Seed the GPR109A-expressing HEK293 cells into a 384-well plate and incubate overnight.

-

Compound Addition: Prepare serial dilutions of the test compound and add them to the cells. Incubate for a specified time (e.g., 30 minutes).

-

Stimulation: Add forskolin to all wells (except for basal controls) to stimulate adenylyl cyclase and increase intracellular cAMP levels. Incubate for a specified time (e.g., 30 minutes).

-

Cell Lysis and Detection: Lyse the cells and add the cAMP detection reagents according to the manufacturer's instructions for the chosen kit.

-

Signal Measurement: Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

-

Data Analysis: The signal will be inversely proportional to the amount of cAMP produced. Calculate the percentage of inhibition of the forskolin-stimulated response for each concentration of the test compound. Plot the percentage of inhibition against the log concentration of the test compound to determine the EC50 value.

Signaling Pathways and Experimental Workflows

The biological effects of fluorinated nicotinic acids are mediated through their interaction with specific receptors, leading to the activation or modulation of intracellular signaling cascades.

Nicotinic Acetylcholine Receptor (nAChR) Signaling

Nicotinic acetylcholine receptors are ligand-gated ion channels. Upon binding of an agonist, such as acetylcholine or a nicotinic acid analog, the channel opens, allowing the influx of cations (primarily Na⁺ and Ca²⁺). This influx leads to depolarization of the cell membrane and activation of various downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation.[15]

References

- 1. CN115433122A - Preparation method of 6-fluoronicotinic acid - Google Patents [patents.google.com]

- 2. US3027380A - Process for preparing 5-fluoronicotinic acid - Google Patents [patents.google.com]

- 3. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. byjus.com [byjus.com]

- 6. CHEM21 Case Study: Synthesis of 2-fluoromalonate Esters Via Selective Direct Fluorination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 7. royalsocietypublishing.org [royalsocietypublishing.org]

- 8. One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nicotinic Modulation of Descending Pain Control Circuitry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis routes of 6-Fluoronicotinic acid [benchchem.com]

- 11. Synthesis of fluorinated neonicotinoids [protocols.io]

- 12. 6-Fluoronicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 13. Page loading... [wap.guidechem.com]

- 14. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 15. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unlocking the Potential of 4-Fluoronicotinic Acid: A Technical Guide for Researchers

A versatile fluorinated pyridine derivative, 4-Fluoronicotinic acid, is emerging as a compound of significant interest for researchers, scientists, and drug development professionals. Its unique chemical properties, imparted by the strategic placement of a fluorine atom on the pyridine ring, open up a myriad of potential research applications ranging from the development of novel therapeutics to the synthesis of advanced agrochemicals and imaging agents.

While direct extensive research on this compound is still developing, a comprehensive analysis of its isomers, 5-Fluoronicotinic acid and 6-Fluoronicotinic acid, along with other fluorinated pyridine derivatives, provides a strong foundation for predicting its utility and guiding future investigations. The introduction of fluorine can significantly enhance a molecule's metabolic stability, binding affinity to biological targets, and lipophilicity, all of which are critical parameters in drug design and development.

This technical guide summarizes the current understanding and potential applications of this compound, drawing parallels from its closely related isomers and other fluorinated analogs. It provides a framework for its synthesis, potential biological activities, and a roadmap for future research endeavors.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is crucial for its application in research. While experimental data for the 4-fluoro isomer is limited, predicted values offer valuable insights for experimental design.

| Property | Value | Source |

| Molecular Formula | C₆H₄FNO₂ | ChemicalBook |

| Molecular Weight | 141.1 g/mol | ChemicalBook |

| Boiling Point | 284.9±20.0 °C (Predicted) | ChemicalBook |

| Density | 1.419±0.06 g/cm³ (Predicted) | ChemicalBook |

| pKa | 1.27±0.10 (Predicted) | ChemicalBook |

| Appearance | White to off-white solid | ChemicalBook |

Synthesis of this compound and Its Derivatives

The synthesis of this compound can be approached through various established methods for the fluorination of pyridine rings. One common strategy involves the Balz-Schiemann reaction of the corresponding aminopyridine. The synthesis of its derivatives, such as amides and esters, can be achieved through standard carboxylic acid chemistry. These derivatives are often synthesized to modulate the compound's pharmacokinetic properties and enhance its biological activity.

Illustrative Synthetic Workflow

Caption: A generalized workflow for the synthesis of this compound and its derivatives.

Potential Research Applications

Based on the known biological activities of its isomers and other fluorinated pyridine compounds, this compound holds promise in several key research areas:

Anticancer Drug Discovery

Fluorinated pyridine derivatives have demonstrated significant potential as anticancer agents. The fluorine atom can enhance the interaction of these compounds with various biological targets involved in cancer progression. Research into this compound could focus on its potential to inhibit cancer cell proliferation, induce apoptosis, and interfere with key signaling pathways.

Potential Mechanisms of Action:

-

Enzyme Inhibition: Fluorinated compounds can act as potent inhibitors of enzymes crucial for cancer cell survival and proliferation.

-

Signaling Pathway Modulation: Pyridine derivatives have been shown to modulate critical signaling pathways in cancer, such as those involved in cell growth and angiogenesis.

Antimicrobial Agent Development

5-Fluoronicotinic acid and its derivatives have shown antibacterial activity, primarily by inhibiting nicotinamide adenine dinucleotide (NAD) synthesis. This suggests that this compound could also be explored as a potential antimicrobial agent. Research in this area would involve screening against a panel of pathogenic bacteria and elucidating its mechanism of action.

Quantitative Data for Analogous Compounds (Antimicrobial Activity):

| Compound | Organism | MIC (µg/mL) | Reference |

| Nicotinic acid-derived acylhydrazone 5 | Gram-positive bacteria | 7.81 - 15.62 | MDPI |

| Nicotinic acid-derived acylhydrazone 13 | Staphylococcus epidermidis ATCC 12228 | 1.95 | MDPI |

| Nicotinic acid-derived acylhydrazone 13 | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 | MDPI |

| 3-acetyl-1,3,4-oxadiazoline 25 | Bacillus subtilis ATCC 6633 | 7.81 | MDPI |

| 3-acetyl-1,3,4-oxadiazoline 25 | Staphylococcus aureus ATCC 6538 | 7.81 | MDPI |

| 3-acetyl-1,3,4-oxadiazoline 25 | Staphylococcus aureus ATCC 43300 (MRSA) | 15.62 | MDPI |

Enzyme Inhibition Studies

The unique electronic properties of the fluorine atom make fluorinated compounds valuable tools for studying and inhibiting enzyme activity. This compound could be investigated as an inhibitor of various enzymes, including those involved in metabolic pathways or disease processes. The pyridine nitrogen can coordinate to the heme iron of cytochrome P450 enzymes, suggesting a potential inhibitory mechanism.

Types of Enzyme Inhibition:

Caption: Potential modes of enzyme inhibition by this compound.

Development of PET Imaging Agents

6-Fluoronicotinic acid is utilized as a prosthetic group for the development of 18F-labeled radiotracers for Positron Emission Tomography (PET) imaging. Given the similar chemical nature, this compound could also serve as a valuable precursor for synthesizing novel PET imaging agents for visualizing and quantifying biological processes in vivo.

Agrochemical Research

5-Fluoronicotinic acid is used as a component in the formulation of pesticides and herbicides. The introduction of fluorine can enhance the biological activity and selectivity of agrochemicals. Therefore, this compound represents a promising scaffold for the development of new and more effective crop protection agents.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound and its derivatives can be adapted from established methodologies for similar compounds.

General Procedure for the Synthesis of this compound Amides

-

Activation of Carboxylic Acid: To a solution of this compound in an anhydrous solvent (e.g., dichloromethane or THF), add a coupling reagent (e.g., SOCl₂, EDCI/HOBt, or HATU) and stir at room temperature for a specified time (e.g., 1-2 hours) to form the activated intermediate.

-

Amide Formation: To the activated acid, add the desired amine (primary or secondary) and a base (e.g., triethylamine or diisopropylethylamine).

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

In Vitro Anticancer Activity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Future Directions

The potential research applications of this compound are vast and warrant further exploration. Future research should focus on:

-

Comprehensive Biological Screening: A systematic evaluation of this compound and its derivatives against a wide range of biological targets, including cancer cell lines, pathogenic microbes, and key enzymes.

-

Mechanism of Action Studies: In-depth investigations to elucidate the specific molecular mechanisms by which this compound exerts its biological effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of this compound derivatives to establish clear SARs and optimize for potency and selectivity.

-

In Vivo Efficacy and Pharmacokinetic Studies: Evaluation of the most promising compounds in animal models to assess their in vivo efficacy, safety, and pharmacokinetic profiles.

-

Computational Modeling and Docking Studies: Utilization of computational tools to predict the binding modes of this compound derivatives with their biological targets and to guide the design of more potent analogs.

An In-depth Technical Guide to the Safe Handling and Disposal of 4-Fluoronicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and disposal of 4-Fluoronicotinic acid. The content is intended for laboratory personnel, including researchers, scientists, and professionals in the field of drug development, who may work with this compound. The guide consolidates data from various safety data sheets of isomeric compounds and general principles for managing fluorinated and acidic chemicals, offering a thorough resource in the absence of a specific Safety Data Sheet (SDS) for this compound.

Chemical and Physical Properties

While specific data for this compound is limited, the properties of its isomers, 5-Fluoronicotinic acid and 6-Fluoronicotinic acid, provide valuable insights. It is crucial to handle this compound with the assumption that it shares similar characteristics.

| Property | 5-Fluoronicotinic Acid | 6-Fluoronicotinic Acid | This compound (Predicted/Inferred) |

| CAS Number | 402-66-4[1][2] | 403-45-2[3][4] | 152126-33-5[5][6] |

| Molecular Formula | C₆H₄FNO₂[1][2] | C₆H₄FNO₂[3][4] | C₆H₄FNO₂[5][6] |

| Molecular Weight | 141.1 g/mol [1][2] | 141.10 g/mol [3][4] | 141.1 g/mol [5][6] |

| Appearance | Off-white/Powder[1][2] | White powder[7] | Solid, likely a powder |

| Melting Point | 193-198 °C[1] | 144-148 °C[3][7] | Data not available |

| Boiling Point | 272.2 °C at 760 mmHg[1] | Data not available | Data not available |

| Flash Point | 118.4 °C[1] | Data not available | Data not available |

| Solubility | Soluble in methanol[1] | Data not available | Expected to be soluble in some organic solvents |

| pKa | 3.13 ± 0.10 (Predicted)[1] | Data not available | Expected to be acidic |

Hazard Identification and Safety Precautions

Based on the hazard classifications of its isomers, this compound should be treated as a hazardous substance. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.

GHS Hazard Classification (Inferred):

-

Specific Target Organ Toxicity (Single Exposure) - Respiratory System: Category 3[3]

Hazard Statements (Inferred):

-

H335: May cause respiratory irritation.[3]

Precautionary Statements:

| Category | Precautionary Statement |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] P264: Wash skin thoroughly after handling.[8][9] P271: Use only outdoors or in a well-ventilated area.[9] P280: Wear protective gloves/protective clothing/eye protection/face protection.[8][9] |

| Response | P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[8][9] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[9] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] P312: Call a POISON CENTER/doctor if you feel unwell.[10] P332 + P313: If skin irritation occurs: Get medical advice/attention.[9] P337 + P313: If eye irritation persists: Get medical advice/attention.[8][9] P362: Take off contaminated clothing and wash before reuse.[9] |

| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[9] P405: Store locked up.[9] |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[9] |

Personal Protective Equipment (PPE)

To minimize exposure, all personnel handling this compound must use appropriate PPE.

| PPE Item | Specification | Purpose |

| Eye Protection | Chemical splash goggles or safety glasses with side-shields.[10] | To protect eyes from splashes. |

| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). | To prevent skin contact and absorption. |

| Body Protection | Standard laboratory coat. | To protect clothing and skin from contamination. |

| Respiratory Protection | Use in a well-ventilated area or chemical fume hood.[10] | To avoid inhalation of dust or vapors. |

Handling and Storage

Proper handling and storage procedures are essential to ensure the safety of laboratory personnel and the integrity of the compound.

Handling:

-

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[11]

-

Avoid direct contact with skin, eyes, and clothing.[10]

-

Avoid inhalation of dust or vapors.[10]

-

Wash hands thoroughly after handling.[8]

-

Keep containers securely closed when not in use.

Storage:

-

Store in a cool, dry, and well-ventilated area.[11]

-

Keep containers tightly closed.

-

Store away from incompatible materials such as strong oxidizing agents, strong bases, and acids.[11]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[9] |

| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.[7][12] |

| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[7][12] |

| Ingestion | If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center.[7] |

Disposal Considerations

The disposal of this compound and its waste must be conducted in compliance with all local, state, and federal regulations. As a fluorinated organic compound and an acid, it is considered hazardous waste.

General Disposal Guidelines:

-

Waste Identification: All waste containing this compound, including unused product, solutions, and contaminated materials (e.g., filter paper, pipette tips), must be classified as hazardous waste.[2]

-

Segregation: Do not mix this compound waste with other incompatible waste streams. It should be stored separately from strong oxidizing agents and bases.[2]

-

Containerization: Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container. The label should clearly identify the contents as "Hazardous Waste" and list "this compound".

-

Storage of Waste: Store waste containers in a designated satellite accumulation area that is well-ventilated and secure.[2]

-

Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[2] Incineration at a permitted facility is a common disposal method for such compounds.[10]

Neutralization of Acidic Waste (for dilute solutions, if permitted by institutional policy):

-

Caution: Neutralization of acidic waste can be exothermic and should be performed with care in a fume hood, wearing appropriate PPE.

-

Slowly add the dilute acidic solution to a large volume of a cold, dilute basic solution (e.g., sodium bicarbonate or sodium hydroxide solution) with stirring.

-

Monitor the pH of the solution. The final pH should be between 6 and 8.

-

The neutralized solution may still be considered hazardous due to the presence of the fluorinated organic component and should be disposed of as hazardous aqueous waste unless confirmed to be non-hazardous by your institution's EHS department.

Experimental Protocols

Synthesis of 4-Trifluoromethyl Nicotinic Acid (as an illustrative example of handling a related compound)

This protocol describes the hydrolysis of 4-trifluoromethyl nicotinonitrile to 4-trifluoromethyl nicotinic acid. While not specific to this compound, it provides a general framework for handling similar pyridine carboxylic acids in a laboratory setting.

Materials:

-

4-Trifluoromethyl nicotinonitrile

-

Sodium hydroxide (NaOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl)

-

1000 mL closed four-mouth reaction bottle

-

Stirring apparatus

-

Heating mantle

-

pH meter or pH paper

-

Filtration apparatus

Procedure:

-

Add 50 g of sodium hydroxide and 500 mL of water to a 1000 mL closed four-mouth reaction bottle.

-

Stir the mixture until the sodium hydroxide is completely dissolved.

-

Add 172.1 g of 4-trifluoromethyl nicotinonitrile to the solution.

-

Heat the mixture to 100 °C with stirring. The solid should dissolve, forming a light yellow clear solution.

-

Once the reaction is complete (as determined by an appropriate monitoring technique such as TLC or LC-MS), stop stirring and allow the solution to cool.

-

Adjust the pH of the solution to less than 1 by the dropwise addition of hydrochloric acid.

-

Cool the solution further to induce precipitation of the product.

-

Collect the white solid product by filtration.[5]

Quenching of Reactions

"Quenching" refers to the process of safely deactivating reactive reagents at the end of a chemical reaction.[13] For reactions involving this compound, the specific quenching procedure will depend on the other reagents used.

General Quenching Procedure for Acidic Reaction Mixtures:

-

Cool the reaction mixture in an ice bath.

-

Slowly and carefully add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to the reaction mixture with vigorous stirring. Be cautious of gas evolution (CO₂).

-